molecular formula C12H13NO3 B1390930 1-Propionylindoline-5-carboxylic acid CAS No. 1094303-82-8

1-Propionylindoline-5-carboxylic acid

Cat. No. B1390930
M. Wt: 219.24 g/mol
InChI Key: OBPPDXQBSPJLET-UHFFFAOYSA-N
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Description

1-Propionylindoline-5-carboxylic acid, also known as PIC, is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It has recently gained attention as a potential molecular scaffold for designing bioactive molecules.


Molecular Structure Analysis

The molecular structure of 1-Propionylindoline-5-carboxylic acid consists of a carboxyl group (COOH) and a propionyl group attached to an indoline . The carboxyl group is a common feature in carboxylic acids, where a carbon atom is double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Chemical Reactions Analysis

Carboxylic acids, like 1-Propionylindoline-5-carboxylic acid, undergo a variety of chemical reactions. They can undergo nucleophilic substitution reactions, where the hydroxyl group (-OH) is substituted by another nucleophile . They can also react with Thionyl Chloride (SOCl2) to form acid chlorides .

Scientific Research Applications

Carboxylic acids are compounds that play a crucial role in various stages of life cycles, such as living organisms (Krebs cycle), fermentation processes, and geological processes . They can also be produced in laboratories or at a large scale from oxidation reactions of aldehydes, primary alcohols, and hydrocarbons .

Carboxylic acids are known for their ability to form hydrogen bonds, leading to increased stabilization of the compounds and elevated boiling points . They are polar molecules soluble in polar solvents, but as the alkyl chain increases, their solubility decreases due to the hydrophobic nature of the carbon chain .

In terms of applications, carboxylic acids are widely used in organic synthesis . They can exhibit sharp colorimetric and fluorogenic responses in both physiological conditions and food additives .

Pyrimidines, which are aromatic heterocyclic compounds that contain carboxylic acids, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The catalytic reduction of carboxylic acid derivatives, like 1-Propionylindoline-5-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . This area of research holds promise for the future development of new synthetic strategies and applications in medicinal chemistry .

properties

IUPAC Name

1-propanoyl-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPPDXQBSPJLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propionylindoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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